P9KP229Jru
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Overview
Description
Preparation Methods
The preparation of P9KP229Jru involves several synthetic routes and reaction conditions. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . This process involves the use of electronic spectrometers, UV-Visible Spectrophotometers, IR, and X-ray diffraction measurements to diagnose the prepared reagent and complex . Industrial production methods often involve optimizing conditions such as concentration, molar ratio, and pH to achieve the desired product .
Chemical Reactions Analysis
P9KP229Jru undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) for complex formation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of a solid metal complex of iron from transitional elements is one of the notable reactions .
Scientific Research Applications
P9KP229Jru has a wide range of scientific research applications. In chemistry, it is used for the preparation and spectroscopic characterization of nanoorganic reagents . In biology and medicine, it is utilized for treating ER-positive or ERα-positive related diseases . The compound’s unique properties make it valuable in various industrial applications, including the development of pharmaceutical compositions .
Mechanism of Action
The mechanism of action of P9KP229Jru involves its interaction with specific molecular targets and pathways. The compound exerts its effects by targeting the cytochrome b (CYTB) gene, a key component of mitochondrial complex III . This interaction inhibits complex III activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
P9KP229Jru can be compared with other similar compounds, such as 9-methoxystrobilurin G (9MG), which also targets mitochondrial complex III . this compound is unique in its specific stereochemistry and molecular structure . Other similar compounds include those with the molecular formula C16H20FNO2, which share some structural similarities but differ in their stereochemistry and specific applications .
Properties
CAS No. |
146725-35-1 |
---|---|
Molecular Formula |
C16H20FNO2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-(111C)methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i1-1 |
InChI Key |
QUSLQENMLDRCTO-DAVRTETJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2[11CH3])C[C@@H]1C3=CC=C(C=C3)F |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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